
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in 2006 by Abbott Laboratories and has since been used in scientific research to study the endocannabinoid system and its potential therapeutic applications.
Mechanism of Action
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide binds selectively to the CB2 receptor, which is found primarily in immune cells and is involved in immune function and inflammation. When 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide binds to the CB2 receptor, it activates a signaling cascade that results in the inhibition of inflammatory mediators and the reduction of pain.
Biochemical and Physiological Effects:
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators, the reduction of pain, and the modulation of immune function. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of the endocannabinoid system. However, one limitation is that 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide may not accurately reflect the effects of endogenous cannabinoids, which are produced naturally in the body.
Future Directions
There are several future directions for research involving 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide, including further investigation of its potential therapeutic applications in the treatment of neuropathic pain and neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide and its potential interactions with other compounds in the endocannabinoid system.
Synthesis Methods
The synthesis of 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide involves several steps, including the reaction of 2,3-dichlorobenzonitrile with 1-phenylethylamine to form 2,3-dichloro-N-(1-phenylethyl)benzamide. This intermediate is then reacted with propargyl bromide to form 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide.
Scientific Research Applications
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide has been used in various scientific studies to investigate the endocannabinoid system and its potential therapeutic applications. One study found that 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide acts as a selective agonist for the CB2 receptor, which is involved in immune function and inflammation. Another study found that 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide may have potential therapeutic applications in the treatment of neuropathic pain.
properties
IUPAC Name |
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O/c1-12(13-6-3-2-4-7-13)22-18(23)15(11-21)10-14-8-5-9-16(19)17(14)20/h2-10,12H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKKTQHCYCKKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2872843.png)

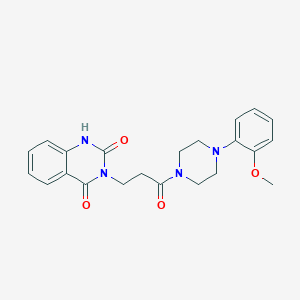

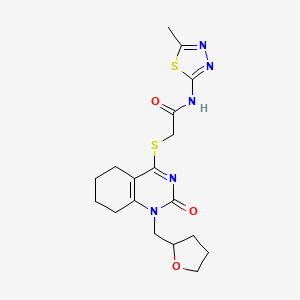
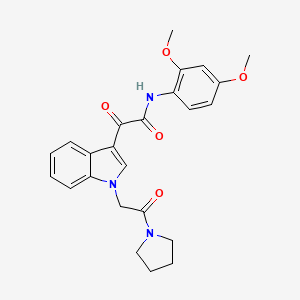
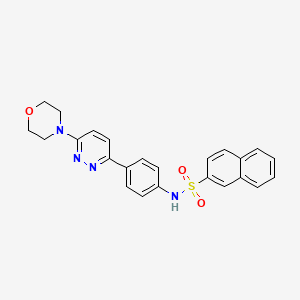
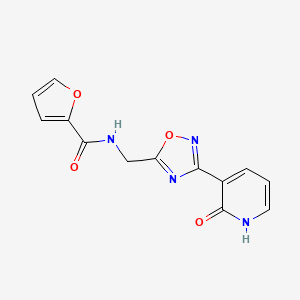
![(3r,5r,7r)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)adamantane-1-carboxamide](/img/structure/B2872859.png)
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2872860.png)
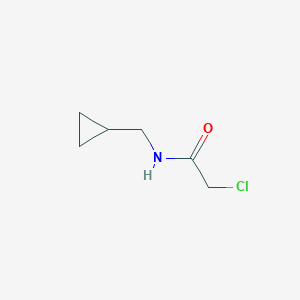
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2872863.png)

![4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2872866.png)